Robinin

Description

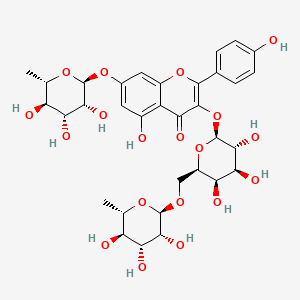

Structure

2D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFASEPMJYRQBW-HKWQTAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301-19-9 | |

| Record name | Robinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Robinin: A Technical Guide for Researchers

Abstract

Robinin, a flavonoid glycoside, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, with a particular focus on its anti-inflammatory, antioxidant, cardioprotective, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action. The information presented herein is compiled from peer-reviewed scientific literature to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

This compound (Kaempferol-3-O-robinobioside-7-O-rhamnoside) is a naturally occurring flavonoid found in various plants, including those of the Robinia and Astragalus genera.[1][2] Flavonoids as a class are well-recognized for their broad spectrum of biological activities, and this compound is emerging as a particularly promising compound.[1] Preliminary research has demonstrated its potential in mitigating a range of pathological conditions, primarily through its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. This guide aims to provide a comprehensive technical summary of the existing data on this compound's biological activity.

Key Biological Activities of this compound

This compound exhibits a range of beneficial biological effects, which are summarized below. The quantitative data associated with these activities are presented in the subsequent tables.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various experimental models.[1][3][4] It has been shown to reduce acute inflammatory responses, such as paw edema in animal models, in a dose-dependent manner.[3][4] The anti-inflammatory effects of this compound are attributed to its ability to downregulate the expression of pro-inflammatory mediators. Specifically, it has been reported to inhibit the synthesis of cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][5]

Antioxidant Activity

A key aspect of this compound's biological profile is its potent antioxidant activity.[1] It functions as a scavenger of free radicals, thereby protecting cells from oxidative damage. This antioxidant capacity is crucial in its cardioprotective and other protective effects. Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, contributing to the overall reduction of oxidative stress.[5]

Cardioprotective Effects

This compound has been investigated for its potential to protect the heart from injury, particularly from ischemia-reperfusion damage and cardiotoxicity induced by other agents.[5][6][7] Its cardioprotective mechanisms are multifaceted, involving the reduction of oxidative stress, modulation of endoplasmic reticulum stress, and inhibition of apoptosis in cardiomyocytes.[2][5][6] this compound has been shown to improve endothelial function and inhibit platelet aggregation, further contributing to its cardiovascular benefits.[5]

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. While this area of research is less established compared to its anti-inflammatory and antioxidant effects, preliminary studies have indicated its potential to inhibit the proliferation of certain cancer cell lines. Further investigation into the specific mechanisms and the range of susceptible cancers is warranted.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound extract.

| Table 1: Anti-inflammatory Activity of this compound | |

| Assay | Result |

| Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw edema (p<0.01)[3] |

| Inhibition of pro-inflammatory mediators | Reduced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1][2] |

| Table 2: Cardioprotective Effects of this compound | |

| Model | Effect |

| Isoproterenol (ISO)-induced myocardial damage in H9c2 cardiomyocytes | Improved cell viability in a dose-dependent manner (1, 5, 10, 25, and 50 µg/ml this compound improved viability to 63.45%, 69.82%, 76.35%, 85.45%, and 90.19%, respectively)[5] |

| ISO-induced oxidative stress | Pre-treatment with this compound significantly reduced ROS levels.[5] |

| ISO-induced myocardial injury in rats | This compound (20 mg/kg, i.v.) showed protective effects.[5] |

| Table 3: Antioxidant Activity of this compound | |

| Parameter | Observation |

| Intracellular ROS production | This compound pre-treatment significantly reduced isoproterenol-induced ROS levels in H9c2 cells.[5] |

| Antioxidant enzyme levels | This compound (50 µg/ml) increased Superoxide Dismutase (SOD) and Catalase (CAT) levels in cells treated with isoproterenol.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's biological activity.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (180-220g) are typically used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound extract, dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO), is administered orally or intraperitoneally at various doses. The control group receives the vehicle only. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

After a specific period (e.g., 30-60 minutes) to allow for absorption of the compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[8][9][10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Cell culture medium

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound extract for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be calculated from the dose-response curve.[1][3][5][6][8]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound's action. The following is a general protocol for assessing the phosphorylation status of proteins in the Akt/GSK3β pathway.

-

Procedure:

-

Protein Extraction: Treat cells with this compound and/or a stimulant (e.g., an inflammatory agent) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

-

Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Inhibition of TLR/NF-κB Signaling Pathway

This compound has been shown to inhibit the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[11] By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines.[11]

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Activation of Akt/GSK3β Signaling Pathway

This compound has been demonstrated to activate the Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway, which is a pro-survival pathway involved in protecting cells from apoptosis and promoting cell growth.[2][4][12][13][14]

Caption: this compound promotes cell survival via the Akt/GSK3β pathway.

Activation of Nrf2-Mediated Antioxidant Response

This compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15]

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a well-documented portfolio of biological activities, including potent anti-inflammatory, antioxidant, and cardioprotective effects. The evidence presented in this guide, compiled from numerous studies, highlights its potential for development as a therapeutic agent for a variety of diseases characterized by inflammation and oxidative stress.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications.

-

Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its pharmacological effects and may reveal novel therapeutic targets.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the design and synthesis of more potent and specific analogues.

By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full therapeutic potential for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective effect of this compound ameliorates Endoplasmic Reticulum Stress and Apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Evaluation of anti-inflammatory activity of probiotic on carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Robinin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in species belonging to the Fabaceae family. The primary and most commercially viable sources are the flowers and leaves of the black locust tree (Robinia pseudoacacia).[3][4] Other documented sources include plants from the Astragalus genus, such as Astragalus falcatus.[1] The concentration of this compound in plant material can vary based on factors such as geographical location, climate, and harvesting time.

Quantitative Data on this compound Content and Isolation Yields

The following table summarizes quantitative data related to the abundance of this compound in its natural sources and the yields obtained through various extraction and purification methods.

| Plant Source | Plant Part | This compound Content (% by weight of dry plant material) | Extraction Method | Purification Method | Purity of Final Product | Yield of Purified this compound | Reference |

| Robinia pseudoacacia | Flowers | 1.7% | Percolation with 60% ethanol | Crystallization and recrystallization with activated carbon | ≥ 85% | ~60% of the initial content in the plant material | [5] |

| Robinia pseudoacacia | Flowers | Not specified | Ultrasonic-microwave assisted extraction with 60-70% ethanol | Alumina column chromatography and recrystallization | Not specified | Not specified | [6] |

| Astragalus falcatus | Aerial parts (leaves and flowers) | Not specified | Maceration with 70% ethanol | Not specified | ≥ 95% | Not specified | [1] |

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the isolation and purification of this compound from its primary plant sources.

Method 1: Ultrasonic-Microwave Assisted Extraction and Column Chromatography

This method, adapted from a patented process, utilizes advanced extraction techniques to improve efficiency.[6]

1. Plant Material Preparation:

- Collect fresh flowers of Robinia pseudoacacia.

- Remove any impurities and dry the flowers in an oven at 60°C until a constant weight is achieved.

- Grind the dried flowers into a fine powder and pass it through an 80-mesh sieve.

2. Extraction:

- Add the powdered plant material to a 60-70% ethanol solution in a ratio of 1:4 to 1:9 (w/v).

- Allow the mixture to soak for 30-60 minutes.

- Perform ultrasonic-microwave assisted extraction with an ultrasonic power of 400W and a microwave power of 500-600W for 2-3 hours.

- Centrifuge the resulting mixture to separate the supernatant.

- Concentrate the supernatant under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to alumina column chromatography.

- Collect the eluant containing this compound.

- Concentrate the eluant under vacuum to obtain a crude this compound product.

- Perform recrystallization using an ethanol-methanol mixture to obtain purified this compound.

Method 2: Percolation, Crystallization, and Recrystallization

This method represents a more traditional and scalable approach for this compound isolation.[5]

1. Plant Material Preparation:

- Collect and dry the inflorescences of Robinia pseudoacacia.

2. Extraction:

- Percolate 0.65 kg of the dried flowers with 60% ethanol at a rate of 200 ml/h at room temperature to obtain 3.25 L of primary extract.

3. Isolation and Purification:

- Distill the ethanol from the filtered extract at atmospheric pressure until the vapor temperature reaches 97°C. This will lead to the crystallization of crude this compound.

- Purify the crude product by recrystallization from water with the simultaneous addition of activated carbon for the sorption of impurities.

- The final product is a light yellow crystalline powder.

Method 3: Maceration and Chromatographic Purification from Astragalus falcatus

This protocol is specifically for the isolation of high-purity this compound for research purposes.[1]

1. Plant Material Preparation:

- Collect the aerial parts (leaves and flowers) of Astragalus falcatus.

- Air-dry and crush the plant material.

2. Extraction:

- Extract 10 kg of the dried and crushed plant material with 70% ethanol (1:10, w/v) three times by maceration for 3 days at room temperature.

3. Purification:

- While the specific purification steps to achieve ≥95% purity are not detailed in the cited abstract, it is implied that standard chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex) followed by preparative HPLC would be employed to achieve this level of purity.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

TLR-NF-κB Signaling Pathway

This compound has been reported to inhibit the expression of Toll-like receptors 2 (TLR2) and 4 (TLR4) induced by oxidized low-density lipoprotein (ox-LDL).[1] This inhibition subsequently leads to the suppression of the translocation of the p65 subunit of nuclear factor kappa B (NF-κB), a pivotal regulator of inflammatory responses.[1]

Caption: this compound's inhibition of the TLR-NF-κB signaling pathway.

SIRT1/NF-κB Signaling Pathway in Cardiac Hypertrophy

In the context of cardiac hypertrophy, this compound has been shown to exert its protective effects by modulating the SIRT1/NF-κB pathway.[7][8] It upregulates Sirtuin 1 (SIRT1), which in turn inactivates NF-κB, leading to the suppression of oxidative stress and the NLRP3 inflammasome.[7][8]

Caption: this compound's modulation of the SIRT1/NF-κB pathway.

AKT/GSK3β Pathway in Cardiac Oxidative Stress

This compound has also been implicated in the attenuation of cardiac oxidative stress-induced apoptosis through the AKT/GSK3β pathway.[2] While the precise mechanism of this compound's interaction is still under investigation, it is believed to promote cell survival by modulating this pathway.

Caption: this compound's influence on the AKT/GSK3β signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its engagement with key biological signaling pathways. The presented information aims to facilitate further research and development of this compound as a potential pharmaceutical agent. As with any natural product research, it is crucial to consider the variability of chemical composition in plant sources and to employ robust analytical methods for standardization and quality control.

References

- 1. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.usmf.md [repository.usmf.md]

- 6. CN104177463A - Method for extracting this compound from robinia pseudoacacia flowers - Google Patents [patents.google.com]

- 7. This compound attenuates cardiac hypertrophy in pulmonary heart disease by modulating SIRT1/NF-κB signaling and inhibiting oxidative stress and the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Robinin: A Pharmacological Deep Dive

For Immediate Release

Shanghai, China – November 10, 2025 – Robinin, a naturally occurring flavonoid scientifically known as kaempferol-3-O-robinoside-7-O-rhamnoside, is emerging as a compound of significant interest to the scientific and medical research communities.[1][2][3] Extensive research has begun to illuminate its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological profile, detailing its mechanisms of action, summarizing key experimental findings, and outlining detailed research protocols for its investigation.

Core Pharmacological Properties of this compound

This compound exhibits a multi-faceted therapeutic potential, primarily attributed to its potent biological activities. These properties are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Its mechanism of action is largely centered on the inhibition of the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune response. Specifically, this compound has been shown to inhibit the expression of TLR2 and TLR4. This upstream inhibition prevents the subsequent activation and translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus, a pivotal step in the transcription of pro-inflammatory cytokines and mediators.[4]

Antioxidant Effects

The antioxidant properties of this compound are linked to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This compound promotes the activation of Nrf2 through the modulation of the Akt/GSK3β/Fyn signaling cascade. It has been observed to increase the expression of Akt while concurrently reducing the levels of Fyn and glycogen synthase kinase 3 beta (GSK3β). This signaling modulation ultimately leads to the activation of Nrf2 and the subsequent expression of a battery of antioxidant and cytoprotective genes.

Anticancer Potential

In the context of oncology, this compound has shown promise in inducing apoptosis in cancer cells. One of the key mechanisms identified is its ability to modulate the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound has been found to alter the Bax/Bcl-2 ratio, favoring a pro-apoptotic state. In studies on human non-small cell lung cancer A549 cells, treatment with this compound at concentrations of 10 and 15µM has been shown to inhibit cell proliferation and trigger apoptosis.[5]

Quantitative Data Summary

While specific IC50 values for many of this compound's activities are not yet widely established in the literature, the following table summarizes the available quantitative data and key experimental observations.

| Pharmacological Property | Assay/Model | Target/Cell Line | Key Quantitative Findings | Reference |

| Anticancer | MTT Assay | Human Non-small Cell Lung Cancer (A549) | Inhibition of cell proliferation and induction of apoptosis observed at 10µM and 15µM. | [5] |

| Anti-inflammatory | Adjuvant-Induced Arthritis in Rats | In vivo model | Demonstrated dose-dependent anti-inflammatory activity, reducing paw edema. | [6] |

| Antioxidant | Not Specified | Not Specified | Strong antioxidant activities have been reported. | [2][4] |

Experimental Protocols

For researchers aiming to investigate the pharmacological properties of this compound, the following are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Proliferation

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells, such as the A549 cell line.

Materials:

-

This compound (kaempferol-3-O-robinoside-7-O-rhamnoside)

-

Human non-small cell lung cancer cell line (A549)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 10 µM and 15 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

-

Incubation with this compound: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Adjuvant-Induced Arthritis (AIA) in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of this compound.

Materials:

-

Male Wistar rats (150-180 g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw of each rat.

-

Grouping and Treatment: Divide the rats into different groups: a normal control group (no CFA injection), a vehicle-treated AIA group, and this compound-treated AIA groups at various doses. Administer this compound or the vehicle orally daily from day 0 to the end of the experiment (e.g., day 21).

-

Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., daily or every other day) to assess the degree of inflammation.

-

Arthritic Score: Visually score the severity of arthritis in all paws based on erythema, swelling, and joint deformity.

-

Biochemical and Histopathological Analysis: At the end of the experiment, collect blood samples for the analysis of inflammatory markers (e.g., cytokines). Euthanize the animals and collect the paw tissues for histopathological examination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Kaempferol 3-O-robinoside-7-O-rhamnoside [sigmaaldrich.com]

- 4. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. latamjpharm.org [latamjpharm.org]

- 6. researchgate.net [researchgate.net]

Robinin: A Flavonoid with Neuroprotective Potential for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathology of these diseases, often involving protein misfolding, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents. Robinin, a flavonoid glycoside, has emerged as a compound of interest due to its documented anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current state of research on this compound and its potential applications in the study and treatment of neurodegenerative disorders. While direct research into this compound's effects in specific neurodegenerative disease models is still in its early stages, this document compiles the available data on its mechanisms of action, along with relevant findings from closely related flavonoid compounds.

Data Presentation

The following tables summarize the quantitative data available for this compound and the closely related compound, Kaempferol-3-O-rhamnoside, in biological systems.

Table 1: In Vivo Efficacy of this compound in a Zebrafish Model

| Parameter | 4 mg/kg | 20 mg/kg | 40 mg/kg | Reference |

| Anxiolytic Effect (Time in light zone) | Effective Dose | Not Reported | Not Reported | [1] |

| Anticonvulsant Effect (Latency to seizure) | Not Reported | Not Reported | Increased Latency | [1] |

| Memory Preservation (Inhibitory avoidance) | Not Reported | Not Reported | Effective | [1] |

| Toxicity (after 96h) | No toxicity | No toxicity | No toxicity | [1] |

Data from a study on adult zebrafish, indicating dose-dependent effects on anxiety, seizures, and memory.[1]

Table 2: In Vitro Effects of this compound on Cardiac Myocytes

| Parameter | Control | Isoproterenol (ISO) | ISO + this compound (50 µg/ml) | Reference |

| Superoxide Dismutase (SOD) Activity | Baseline | Decreased | Increased vs. ISO | |

| Catalase (CAT) Activity | Baseline | Decreased | Increased vs. ISO | |

| Apoptosis | Low | Increased | Significantly Decreased vs. ISO |

This data, from a study on H9c2 cardiomyocytes, demonstrates this compound's antioxidant and anti-apoptotic properties. While not a neuronal model, the pathways involved are relevant to neurodegeneration.

Table 3: In Vitro Effects of Kaempferol-3-O-rhamnoside (K-3-rh) on Amyloid-Beta 42 (Aβ42)

| Assay | Aβ42 Alone | Aβ42 + K-3-rh (50 µM) | Aβ42 + K-3-rh (100 µM) | Reference |

| Aβ42 Fibril Formation (ThT Assay) | High Fluorescence | Significantly Reduced | More Significantly Reduced | [2] |

| Aβ42-induced Cytotoxicity (MTT Assay) | High Cytotoxicity | Significantly Reduced | More Significantly Reduced | [2] |

K-3-rh is a closely related flavonoid to this compound. This data shows its dose-dependent inhibition of amyloid-beta aggregation and its protective effect against Aβ-induced cell death.[2]

Core Mechanisms and Signaling Pathways

This compound has been shown to exert its protective effects through the modulation of key signaling pathways involved in cellular stress and survival. The primary pathway identified is the Akt/GSK3β/Nrf2 axis.

Akt/GSK3β/Nrf2 Signaling Pathway

Recent research in a model of myocardial ischemia/reperfusion injury demonstrated that this compound administration leads to an increased expression of Akt.[3][4] Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK3β). This inhibition of GSK3β is critical, as GSK3β is known to promote the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). By inhibiting GSK3β, this compound facilitates the stabilization and nuclear translocation of Nrf2.[3][4]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This upregulation of the endogenous antioxidant defense system is a key mechanism by which this compound is thought to mitigate oxidative stress, a central pathological feature of many neurodegenerative diseases.

This compound's modulation of the Akt/GSK3β/Nrf2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects. These are generalized protocols and may require optimization for specific experimental conditions.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)

This assay is used to quantify the formation of amyloid fibrils in vitro.

Materials:

-

Synthetic Amyloid-Beta (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

-

Preparation of Aβ Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize the peptide. Aliquot and evaporate the solvent. Store at -80°C. Immediately before use, reconstitute the Aβ film in a small volume of DMSO and then dilute to the final working concentration in PBS.

-

Preparation of ThT Solution: Prepare a stock solution of ThT in distilled water and filter sterilize. Dilute to the final working concentration in PBS.

-

Assay Setup: In a 96-well plate, combine the Aβ solution with the ThT solution. Include control wells with Aβ alone, ThT alone, and buffer alone. To test the effect of this compound, add varying concentrations of this compound to the Aβ/ThT mixture.

-

Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

-

Data Analysis: Plot fluorescence intensity against time. An increase in fluorescence indicates Aβ fibril formation. Compare the aggregation kinetics in the presence and absence of this compound to determine its inhibitory effect.

Workflow for the Thioflavin T (ThT) amyloid-beta aggregation assay.

Western Blot for Phosphorylated Tau

This method is used to detect and quantify the levels of phosphorylated tau protein in cell lysates or tissue homogenates.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y) or brain tissue homogenates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-tau at specific sites, e.g., AT8, PHF-1; and anti-total-tau)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Treat neuronal cells with a tauopathy-inducing agent (e.g., okadaic acid) in the presence or absence of this compound. Lyse the cells or homogenize the tissue in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to the total tau or a loading control (e.g., β-actin).

Workflow for Western blot analysis of phosphorylated tau.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising flavonoid for neurodegenerative disease research. Its ability to modulate the Akt/GSK3β/Nrf2 pathway, a key regulator of cellular antioxidant defenses, provides a strong rationale for its investigation in diseases characterized by high levels of oxidative stress. Furthermore, preliminary studies in zebrafish indicate that this compound can exert beneficial effects on the central nervous system, including memory preservation.

However, there is a clear need for further research to fully elucidate the neuroprotective potential of this compound. Future studies should focus on:

-

Directly testing this compound in in vitro and in vivo models of Alzheimer's and Parkinson's diseases. This will be crucial to determine its efficacy in preventing or reversing key pathological hallmarks.

-

Obtaining quantitative data on this compound's effects on amyloid-beta aggregation, tau hyperphosphorylation, and neuroinflammation. This will allow for a more precise understanding of its therapeutic potential.

-

Investigating the blood-brain barrier permeability of this compound. Experimental validation is needed to confirm whether this compound can reach the central nervous system in sufficient concentrations to exert its effects.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Keampferol-3-O-rhamnoside abrogates amyloid beta toxicity by modulating monomers and remodeling oligomers and fibrils to non-toxic aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Potentiality of Flavonoids on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Mechanisms of Robinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid, has emerged as a promising therapeutic agent in the realm of cardiovascular health. A growing body of preclinical evidence demonstrates its potent cardioprotective effects against a range of cardiac insults, including hypertrophy, doxorubicin-induced cardiotoxicity, myocardial infarction, and ischemia-reperfusion injury. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its modulation of key signaling pathways involved in oxidative stress, inflammation, apoptosis, and cellular survival. Detailed experimental protocols and quantitative data from pivotal studies are presented to provide a comprehensive resource for researchers and drug development professionals. Visualizations of the intricate signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's cardioprotective properties.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The quest for novel therapeutic strategies with improved efficacy and safety profiles is a paramount objective in cardiovascular research. This compound, a kaempferol-derived flavonoid glycoside, has garnered significant attention for its multifaceted pharmacological activities, including antioxidant and anti-inflammatory properties[1][2]. This whitepaper delves into the core molecular mechanisms that underpin the cardioprotective effects of this compound, providing a technical overview of the scientific evidence.

Core Cardioprotective Mechanisms of this compound

This compound exerts its cardioprotective effects through the modulation of several critical signaling pathways. These mechanisms collectively contribute to the attenuation of cardiac injury and the preservation of cardiac function.

Attenuation of Cardiac Hypertrophy via SIRT1/NF-κB Signaling

Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. This compound has been shown to mitigate cardiac hypertrophy by modulating the Sirtuin 1 (SIRT1)/Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2].

In a model of cardiac hypertrophy induced by angiotensin II in H9c2 cardiomyocytes and in rats with pulmonary heart disease, this compound demonstrated a dose-dependent suppression of hypertrophic and fibrotic markers[1][2]. The proposed mechanism involves the upregulation of SIRT1, which subsequently leads to the inactivation of NF-κB. This inactivation suppresses oxidative stress and the activation of the NLRP3 inflammasome, a key player in inflammatory responses[1][2]. Pharmacological inhibition of SIRT1 was found to abolish the protective effects of this compound, confirming the central role of this pathway[1][2].

Mitigation of Doxorubicin-Induced Cardiotoxicity through TGF-β1 Signaling

Doxorubicin (DOX) is a potent chemotherapeutic agent, but its clinical use is limited by severe cardiotoxicity. This compound has shown promise in protecting the heart from DOX-induced damage by modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway[3].

In a study involving Sprague Dawley rats treated with DOX, supplementation with this compound led to a normalization of cardiac markers, antioxidant status, and a reduction in inflammatory markers[3]. Gene expression analysis revealed that this compound counteracted the DOX-induced alterations in the TGF-β1 signaling cascade, including changes in the expression of Smad proteins (Smad2, Smad3, Smad4, and Smad7) and downstream targets like p53, Bcl-2, and Bax[3]. This modulation helps in mitigating cardiac apoptosis induced by DOX[3].

Amelioration of Oxidative Stress-Induced Apoptosis via the AKT/GSK3β Pathway

Myocardial injury is often exacerbated by excessive oxidative stress, leading to endoplasmic reticulum (ER) stress and apoptosis. This compound has been demonstrated to counteract these detrimental effects through the activation of the AKT/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway[4][5].

In studies using H9c2 cardiomyocytes and a rat model of isoproterenol (ISO)-induced myocardial damage, this compound treatment significantly reduced the generation of reactive oxygen species (ROS) and apoptosis[4][5]. The protective mechanism is attributed to this compound's ability to modulate ER stress-related proteins and activate the pro-survival AKT/GSK3β signaling cascade. This leads to the inhibition of ER stress-mediated apoptosis and the preservation of cardiomyocyte viability[4][5].

Protection Against Ischemia/Reperfusion Injury via Nrf2-Mediated Antioxidant Effects

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge characterized by a surge in oxidative stress. This compound has been shown to protect the heart from I/R injury by enhancing the antioxidant response through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is mediated by Akt/GSK3β/Fyn signaling[6][7].

In a hypercholesterolemic rat model of myocardial I/R injury, administration of this compound improved cardiac function and reduced tissue damage[6][7]. The underlying mechanism involves the activation of Akt, which in turn inhibits Fyn and GSK3β. This cascade leads to the activation and nuclear translocation of Nrf2, a master regulator of antioxidant gene expression. The subsequent upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhances the heart's capacity to combat oxidative stress[6][7].

References

- 1. This compound decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates cardiac hypertrophy in pulmonary heart disease by modulating SIRT1/NF-κB signaling and inhibiting oxidative stress and the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound modulates doxorubicin-induced cardiac apoptosis by TGF-β1 signaling pathway in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Robinin: A Promising Flavonoid for Therapeutic Intervention

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Chemically identified as kaempferol-3-O-robinoside-7-O-rhamnoside, this compound is a naturally occurring compound found in various plants. This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential as a therapeutic agent. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biochemical Profile

-

Chemical Name: Kaempferol-3-O-robinoside-7-O-rhamnoside

-

Molecular Formula: C33H40O19

-

Molecular Weight: 740.66 g/mol

-

Class: Flavonoid Glycoside (Flavonol)

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for the development of novel therapies for a range of diseases. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation, cancer progression, oxidative stress, and cardiac and neuronal damage.

Anti-Cancer Activity

This compound has shown significant anti-tumor effects, particularly in pancreatic cancer. It has been found to inhibit cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2]

Mechanism of Action: TLR2-PI3K-AKT Signaling Pathway

This compound exerts its anti-cancer effects, in part, by targeting the Toll-like receptor 2 (TLR2) and subsequently downregulating the PI3K-AKT signaling pathway.[1][2] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. By inhibiting this pathway, this compound can effectively halt the uncontrolled growth of cancer cells.[1][2]

A diagram of the proposed mechanism is presented below:

Cardioprotective Effects

This compound has demonstrated significant potential in protecting the heart from injury, particularly in the context of myocardial infarction.[3] It has been shown to mitigate cardiac oxidative stress and endoplasmic reticulum (ER) stress-dependent apoptosis.[3]

Mechanism of Action: AKT/GSK3β Signaling Pathway

The cardioprotective effects of this compound are mediated through the activation of the AKT/GSK3β signaling pathway.[3] Activation of AKT leads to the phosphorylation and inactivation of glycogen synthase kinase 3 beta (GSK3β), a key regulator of apoptosis. This inhibition of GSK3β helps to preserve cardiomyocyte viability and function in the face of ischemic injury.[3]

Below is a diagram illustrating this cardioprotective pathway:

Anti-Inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and mitigate oxidative stress by scavenging free radicals.[4]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. Studies in zebrafish models have shown that this compound can have anxiolytic and anticonvulsant effects, as well as offer memory protection.[5]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: Anti-Cancer Efficacy of this compound in Pancreatic Cancer Cells

| Cell Line | Assay | Concentration | Effect | Reference |

| Mia-PACA2 | Cell Viability (CCK-8) | > 5 µM/mL | Significant reduction in cell viability | [6] |

| PANC-1 | Cell Viability (CCK-8) | > 5 µM/mL | Significant reduction in cell viability | [6] |

| Mia-PACA2 | Wound Healing Assay | 1 µM/mL | Significant reduction in cell migration (26.20 ± 2.74% vs 46.27 ± 3.89% in control) | [6] |

| PANC-1 | Wound Healing Assay | 1 µM/mL | Significant reduction in cell migration (21.64 ± 3.00% vs 40.86 ± 2.15% in control) | [6] |

Table 2: Cardioprotective Efficacy of this compound

| Model | Treatment | Dosage | Key Findings | Reference |

| Isoproterenol-induced myocardial infarction in rats | This compound | 20 mg/kg, i.v | Significantly reduced cardiac marker enzymes (LDH, CK-MB, SGOT), decreased oxidative stress, and inhibited apoptosis.[3] | [3] |

| Isoproterenol-induced cytotoxicity in H9c2 cells | This compound | 1-50 µg/ml | Dose-dependently improved cell viability (up to 90.19% at 50 µg/ml).[3] | [3] |

Table 3: Neuroprotective Efficacy of this compound in Zebrafish

| Effect | Dosage | Outcome | Reference |

| Anxiolytic | 4 mg/kg | Increased time spent in the light zone of the light/dark box test. | [5] |

| Anticonvulsant | 40 mg/kg | Increased latency to seizures induced by pentylenetetrazole. | [5] |

| Memory | 40 mg/kg | Prevented memory impairment in an inhibitory avoidance task. | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

The following diagram illustrates the workflow of a typical cell viability assay:

In Vivo Cardioprotection Model: Isoproterenol-Induced Myocardial Infarction in Rats

This model is used to evaluate the cardioprotective effects of therapeutic agents against chemically induced heart damage.

Protocol:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: Control, Isoproterenol (ISO) control, and this compound + ISO treatment groups.

-

Treatment: Administer this compound (e.g., 20 mg/kg, i.v.) or vehicle to the respective groups for a specified period (e.g., 14 days).[3]

-

Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction in the ISO and treatment groups by subcutaneous injection of isoproterenol (e.g., 85 mg/kg).[3]

-

Sample Collection and Analysis: At the end of the experiment, collect blood and heart tissue for biochemical analysis (cardiac markers like LDH, CK-MB), antioxidant enzyme assays (SOD, CAT), and histopathological examination.[3]

Neuroprotection Model: Zebrafish Behavioral Assays

Zebrafish are a valuable model for studying the effects of compounds on the central nervous system due to their genetic tractability and rapid development.

Protocol:

-

Animal Maintenance: House adult zebrafish in a controlled aquatic environment.

-

Drug Administration: Administer this compound at various doses (e.g., 4, 20, and 40 mg/kg) via intraperitoneal injection or immersion.[5]

-

Behavioral Testing:

-

Anxiolytic Activity: Use the light/dark box test to assess anxiety-like behavior.

-

Anticonvulsant Activity: Induce seizures with a chemical convulsant (e.g., pentylenetetrazole) and measure the latency to seizure onset.

-

Memory Assessment: Employ an inhibitory avoidance task to evaluate learning and memory.[5]

-

-

Data Analysis: Analyze the behavioral data to determine the effects of this compound on CNS functions.

Pharmacokinetics and Safety

The current body of literature on the pharmacokinetics and safety of this compound is limited, and this is an area that warrants further investigation. In silico predictions suggest that this compound may have gradual intestinal absorption and low distribution to the central nervous system.[5] One study reported an LD50 in rats of 2.482 g/kg, suggesting low acute toxicity.[7] However, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to fully characterize its safety profile and establish a therapeutic window.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of therapeutic activities, including anti-cancer, cardioprotective, anti-inflammatory, and neuroprotective effects. Its mechanisms of action, involving the modulation of key signaling pathways such as TLR2-PI3K-AKT and AKT/GSK3β, provide a solid foundation for its further development.

While the preclinical data are encouraging, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Pharmacokinetic and Safety Profiling: In-depth ADME and toxicology studies are crucial to understand its behavior in biological systems and to establish its safety for potential clinical use.

-

Optimization of Drug Delivery: Given its potential for low bioavailability, formulation strategies to enhance its delivery and efficacy should be explored.

-

In Vivo Efficacy in a Broader Range of Disease Models: Further preclinical studies are needed to confirm its efficacy in various animal models of cancer, cardiovascular diseases, and neurological disorders.

-

Identification of Additional Molecular Targets: A deeper understanding of its molecular interactions will provide further insights into its mechanisms of action and potential therapeutic applications.

References

- 1. TLR2 Regulates Allergic Airway Inflammation and Autophagy Through PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

Robinin's Role in Modulating the Immune Response: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Robinin, a flavonoid glycoside identified as kaempferol-3-O-robinoside-7-O-rhamnoside, has emerged as a significant modulator of the immune response.[1] Primarily recognized for its potent anti-inflammatory and antioxidant activities, recent studies have elucidated its mechanisms of action at the molecular and cellular levels.[1] This technical guide provides an in-depth analysis of this compound's role in the immune system, focusing on its interaction with key signaling pathways, its effects on various immune and non-immune cells involved in inflammatory processes, and its therapeutic potential. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development.

Core Mechanisms of Immune Modulation

This compound exerts its immunomodulatory effects primarily by targeting critical pro-inflammatory signaling cascades. Its action results in the suppression of inflammatory mediators, protection of cells from inflammatory damage, and modulation of immune cell activity.

Inhibition of Toll-Like Receptor (TLR)/NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Toll-Like Receptor (TLR) signaling pathway, which is a cornerstone of the innate immune response.

-

Downregulation of TLRs: Studies have demonstrated that this compound can inhibit the expression of TLR2 and TLR4.[1][2] In human peripheral blood mononuclear cells (hPBMCs) induced with oxidized low-density lipoprotein (ox-LDL), this compound treatment suppressed the upregulation of TLR2 and TLR4 mRNA levels.[2]

-

Inhibition of NF-κB Translocation: this compound effectively inhibits the activation and nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2] By preventing p65 translocation, this compound blocks the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3] This inhibitory effect has been observed in various cell types, including IL-1β-stimulated chondrocytes and ox-LDL-induced hPBMCs.[2][4]

Caption: this compound inhibits the TLR/NF-κB signaling pathway.

Modulation of SIRT1/NF-κB Signaling

This compound has also been shown to regulate the SIRT1/NF-κB pathway. Sirtuin 1 (SIRT1) is a protein deacetylase that can suppress NF-κB signaling. In a model of cardiac hypertrophy, this compound treatment was found to upregulate SIRT1 levels, which was associated with a decrease in the phosphorylation of NF-κB.[5] This suggests an additional, indirect mechanism by which this compound can exert its anti-inflammatory effects.

Caption: this compound upregulates SIRT1 to inhibit NF-κB activation.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathway

While direct studies on this compound are limited, its primary metabolite, kaempferol, is a known inhibitor of the MAPK pathway, including ERK, JNK, and p38 kinases.[6][7] These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8] The anti-inflammatory activity of kaempferol-3-O-rutinoside, a closely related compound, has been explicitly linked to the inhibition of both MAPK and NF-κB pathways in macrophages.[9] It is highly probable that this compound's effects are mediated, at least in part, through the inhibition of MAPK signaling following its metabolism to kaempferol.[1]

Cellular Effects of this compound

This compound's immunomodulatory actions are evident in its effects on various cells involved in the inflammatory cascade.

Chondrocytes

In the context of osteoarthritis (OA), this compound demonstrates significant protective effects on chondrocytes.[4]

-

It alleviates IL-1β-induced chondrocyte injury and apoptosis.[4]

-

It reverses the IL-1β-induced degradation of the extracellular matrix (ECM) by downregulating matrix metalloproteinase 13 (MMP13) and ADAMTS5, and upregulating Collagen II.[4]

-

It markedly reduces the expression of pro-inflammatory cytokines induced by IL-1β in these cells.[4]

Macrophages

Macrophages are key players in innate immunity, and their regulation is critical in controlling inflammation.

-

Extracts containing this compound as a main constituent have been shown to reduce the expression of iNOS, COX-2, IL-6, and TNF-α in macrophages.[1]

-

The metabolite kaempferol also decreases the release of IL-6, IL-1β, IL-18, and TNF-α in inflammatory responses.[1]

Lymphocytes

The direct effects of this compound on lymphocytes are less characterized. However, one study noted that a lectin from Robinia pseudoacacia, a plant source for this compound, is a potent activator of human lymphocytes. It can activate pure T cells and, in the presence of T cells, can induce the proliferation and maturation of B cells into plasma cells.[10][11] It is important to note that this activity is attributed to the lectin and may not be a direct effect of this compound itself.

In Vivo Evidence of Immunomodulation

Animal models have provided crucial evidence for this compound's anti-inflammatory and immunomodulatory efficacy.

-

Osteoarthritis (OA) Mouse Model: In a murine model of OA, this compound treatment mitigated inflammation, reduced chondrocyte apoptosis, and suppressed cartilage degradation.[4] This was associated with the inactivation of the TLR2/TLR4/NF-κB signaling pathway in vivo.[4]

-

Adjuvant-Induced Arthritis (AA) Rat Model: In a rat model of T-lymphocyte-dependent arthritis, this compound displayed dose-dependent anti-inflammatory activity, reducing both acute paw edema and chronic inflammation.[1][12] While monotherapy was not highly effective in alleviating all symptoms, its combination with methotrexate (MTX) was more effective at reducing plasma levels of Interleukin-17A (IL-17A) and joint gamma-glutamyl transferase activity than MTX alone.[1][13]

Data Presentation

Table 1: Summary of this compound's Effect on Inflammatory Markers

| Marker/Pathway | Model System | Stimulus | Effect of this compound | Reference |

| Signaling Proteins | ||||

| TLR2, TLR4 | Human PBMCs, Mouse Chondrocytes | ox-LDL, IL-1β | Downregulated | [4],[1],[2] |

| p-NF-κB p65 | Human PBMCs, Mouse Chondrocytes | ox-LDL, IL-1β | Inhibited Translocation/Phosphorylation | [4],[1],[2] |

| SIRT1 | Rat H9c2 Cardiomyocytes | Angiotensin II | Upregulated | [5] |

| Pro-inflammatory Enzymes | ||||

| iNOS, COX-2 | Macrophages, Chondrocytes | LPS, IL-1β | Downregulated | [1],[2] |

| MMP13, ADAMTS5 | Mouse Chondrocytes | IL-1β | Downregulated | [4] |

| Pro-inflammatory Cytokines | ||||

| TNF-α, IL-6 | Macrophages, hPBMCs | LPS, ox-LDL | Downregulated | [1],[2],[3] |

| IL-1β | Macrophages | LPS | Downregulated | [1] |

| IL-17A | Adjuvant Arthritis Rats | Adjuvant | Downregulated (with MTX) | [1],[13] |

| Other Markers | ||||

| NO, PGE2 | Macrophages, Chondrocytes | LPS, IL-1β | Production Inhibited | [4],[2] |

| Collagen II | Mouse Chondrocytes | IL-1β | Upregulated | [4] |

Table 2: Summary of In Vitro and In Vivo Models Used in this compound Research

| Model Type | Specific Model | Key Findings | Reference |

| In Vitro | IL-1β-treated Mouse Chondrocytes | This compound protects against inflammation, ECM degradation, and apoptosis via TLR/NF-κB inhibition. | [4] |

| ox-LDL-induced Human PBMCs | This compound inhibits TLR2/4 expression and NF-κB translocation, reducing inflammatory mediators. | [2] | |

| Angiotensin II-treated H9c2 cells | This compound attenuates cardiac hypertrophy by modulating SIRT1/NF-κB signaling. | [5] | |

| In Vivo | Surgical Osteoarthritis Mouse Model | This compound alleviates OA development and cartilage destruction. | [4] |

| Adjuvant-Induced Arthritis Rat Model | This compound shows dose-dependent anti-inflammatory effects; enhances MTX efficacy. | [12],[1],[13] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Chondrocytes

-

Cell Culture: Primary mouse chondrocytes are isolated from the femoral head and tibial plateau of neonatal mice. Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Chondrocytes are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 μM) for 2 hours. Subsequently, cells are stimulated with recombinant mouse IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response. A control group (no treatment), an IL-1β only group, and this compound only groups are included.

-

Analysis:

-

Western Blot: Total protein is extracted, and western blotting is performed to measure the protein levels of TLR2, TLR4, p-p65, MMP13, ADAMTS5, and Collagen II. β-actin is used as a loading control.

-

RT-qPCR: Total RNA is extracted, and reverse transcription-quantitative PCR is used to measure the mRNA expression levels of inflammatory cytokines (TNF-α, IL-6) and matrix-degrading enzymes (MMP13, ADAMTS5). GAPDH is used as an internal control.

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody, to visualize the nuclear translocation of NF-κB. Nuclei are counterstained with DAPI.

-

Caption: Experimental workflow for in vitro analysis of this compound.

In Vivo Adjuvant-Induced Arthritis (AA) Model

-

Animals: Male Lewis or Wistar rats (6-8 weeks old) are used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

-

Treatment Protocol:

-

Animals are randomly divided into groups: Non-arthritic control, Arthritic control (vehicle), this compound monotherapy (e.g., 20 mg/kg, p.o.), Methotrexate (MTX) monotherapy (e.g., 0.3 mg/kg, i.p., twice a week), and this compound + MTX combination therapy.

-

Treatment starts on the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic) and continues for a specified period (e.g., 28 days).

-

-

Assessment of Arthritis:

-

Paw Volume: Hind paw volume is measured using a plethysmometer at regular intervals to assess edema.

-

Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and health status.

-

Biochemical Analysis: At the end of the experiment, blood is collected for plasma separation. ELISA is used to measure the levels of cytokines such as IL-17A and TNF-α.

-

Joint Tissue Analysis: Hind paw joint tissue is homogenized to measure the activity of enzymes like gamma-glutamyl transferase (GGT).

-

Caption: Experimental workflow for in vivo analysis of this compound.

Conclusion and Future Directions

This compound is a potent natural flavonoid that modulates the immune response by targeting fundamental inflammatory pathways, primarily the TLR/NF-κB and potentially the MAPK signaling cascades. Its efficacy in downregulating a broad spectrum of inflammatory mediators has been demonstrated in both in vitro cellular models and in vivo models of inflammatory diseases like osteoarthritis and rheumatoid arthritis. The protective effects of this compound on chondrocytes highlight its potential in treating degenerative joint diseases.

For drug development professionals, this compound presents an attractive scaffold. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism (especially the conversion to kaempferol), and excretion of this compound to optimize dosing and delivery.

-

Target Specificity: Elucidating the direct molecular targets of this compound beyond its general effects on signaling pathways could reveal novel therapeutic avenues.

-